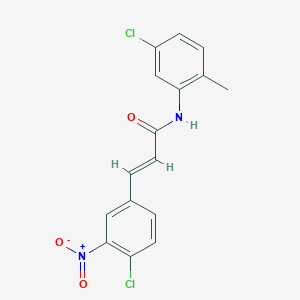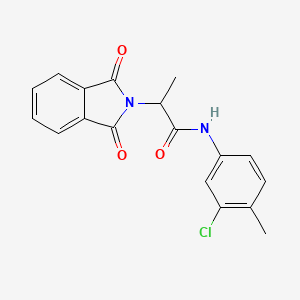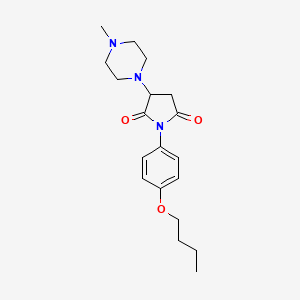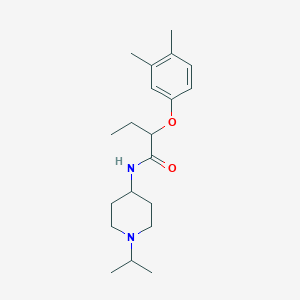
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. This compound belongs to the class of acrylamides, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Additionally, N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the inflammatory response, and possess antibacterial activity. Additionally, this compound has also been shown to possess antioxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide in lab experiments is its potential as a candidate for the development of anticancer, anti-inflammatory, and antibacterial drugs. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for research involving N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its ability to induce apoptosis in cancer cells. Additionally, further research is needed to determine the potential of this compound as a candidate for the development of anticancer, anti-inflammatory, and antibacterial drugs. Finally, future research may also focus on improving the synthesis method for N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide to increase its yield and availability for research purposes.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is typically achieved through a multistep process involving the reaction of 5-chloro-2-methylaniline with 4-chloro-3-nitrobenzaldehyde in the presence of acetic anhydride and catalytic amounts of hydrochloric acid. The resulting intermediate is then reacted with acryloyl chloride to produce the final product. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide has been extensively studied for its potential biological activities. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has also been shown to possess anti-inflammatory and antibacterial activities, making it a potential candidate for the development of anti-inflammatory and antibacterial drugs.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-2-5-12(17)9-14(10)19-16(21)7-4-11-3-6-13(18)15(8-11)20(22)23/h2-9H,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSRQYLHKVZAAP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)

![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)

![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)

